Wild-Type 157–165 Retains Superior Native CTL Recognition Despite Inferior HLA-A2 Binding Relative to Overlapping Epitopes 157–167 and 155–163
Among the three natural overlapping HLA‑A*0201 epitopes, NY‑ESO‑1 (157–165) is suboptimal for HLA‑A*0201 binding yet is the most efficiently recognized by patient‑derived CTL clones. Peptides 157–167 and 155–163 bind very strongly to HLA‑A*0201 but are recognized less efficiently by specific CTL clones from melanoma patients [1]. In head‑to‑head in vitro immunogenicity assays, 157–165 and 157–167 exhibited good immunogenicity, whereas 155–163 was poorly immunogenic [1]. This dissociation between MHC binding and TCR recognition establishes 157–165 as the functionally dominant natural tumor epitope for CTL‑based applications.
| Evidence Dimension | CTL recognition efficiency vs. HLA-A2 binding affinity (natural overlapping epitopes) |
|---|---|
| Target Compound Data | NY-ESO-1 (157-165): suboptimal HLA-A*0201 binding; very efficiently recognized by CTL clones from 3/3 melanoma patients; good in vitro immunogenicity |
| Comparator Or Baseline | NY-ESO-1 (157-167): very strong HLA-A*0201 binding; less efficient CTL recognition; good in vitro immunogenicity. NY-ESO-1 (155-163): very strong HLA-A*0201 binding; less efficient CTL recognition; poorly immunogenic |
| Quantified Difference | Qualitative rank order: 157-165 > 157-167 > 155-163 for CTL recognition efficiency; 155-163 classified as poorly immunogenic vs. good immunogenicity for 157-165/157-167 |
| Conditions | CTL clones derived from three HLA-A*0201 melanoma patients; in vitro immunogenicity assessed using patient PBL (Romero et al., 2001) |
Why This Matters
Procurement of the correct minimal epitope (157-165 vs. 157-167 or 155-163) directly determines whether vaccine- or TCR-engineered T cells will recognize naturally processed tumor antigen, as 157-165 is the epitope actually presented by tumor cells and recognized by tumor-reactive CTL.
- [1] Romero P, Dutoit V, Rubio-Godoy V, et al. CD8+ T-cell response to NY-ESO-1: relative antigenicity and in vitro immunogenicity of natural and analogue sequences. Clin Cancer Res. 2001;7(3 Suppl):766s-772s. PMID: 11300471. View Source
